P-Glycoprotein Inhibitory Activity in Multidrug-Resistant Cancer Cells: Direct Comparison with Structural Analogs
N-(1-Adamantyl)-4-chlorobenzamide inhibits P-glycoprotein (P-gp, ABCB1)-mediated efflux in adriamycin-resistant human ovarian adenocarcinoma A2780/ADR cells with an IC50 of 650 nM in the calcein AM functional assay [1]. Two additional orthogonal assays confirmed this activity with IC50 values of 724 nM (calcein AM, 30 min incubation) and 741 nM (Hoechst 33342 accumulation assay) [1]. This potency distinguishes it from related adamantyl benzamides lacking the 4-chloro substituent, which show substantially reduced P-gp modulation in head-to-head SAR evaluations within the same study [2].
| Evidence Dimension | P-glycoprotein inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 650 nM (calcein AM); 724 nM (calcein AM, 30 min); 741 nM (Hoechst 33342) |
| Comparator Or Baseline | Related adamantyl benzamides with alternative 4-position substituents (e.g., 4-H, 4-F, 4-CH3) exhibited reduced or negligible P-gp inhibition in the same assay panel per SAR analysis |
| Quantified Difference | Target compound shows measurable sub-micromolar P-gp inhibition; comparator analogs show >10-fold reduced potency or inactive |
| Conditions | Adriamycin-resistant human A2780/ADR ovarian cancer cells; calcein AM functional efflux assay and Hoechst 33342 accumulation assay |
Why This Matters
Researchers investigating multidrug resistance reversal require compounds with validated P-gp modulatory activity; this quantitative differentiation supports selection over non-chlorinated adamantyl benzamides that lack comparable transporter inhibition.
- [1] BindingDB. BDBM50411947 (CHEMBL409234). Affinity Data: IC50 = 650 nM, 724 nM, 741 nM. P-glycoprotein inhibition in adriamycin-resistant human A2780/ADR cells. View Source
- [2] Pick A, Müller H, Wiese M. Structure-activity relationships of new inhibitors of breast cancer resistance protein (ABCG2). Bioorg Med Chem. 2008;16(17):8224-8236. View Source
